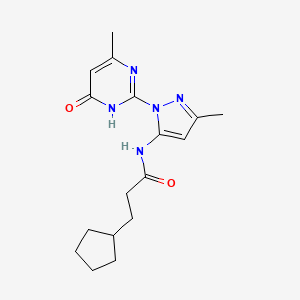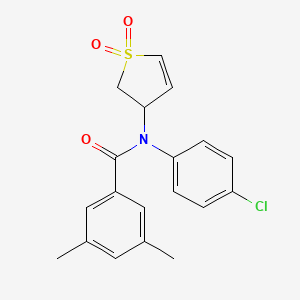![molecular formula C22H24N2O4S B2507286 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide CAS No. 893997-29-0](/img/structure/B2507286.png)
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with methoxybenzamide groups have been synthesized and studied for their biological activities, such as binding affinities to dopamine receptors and antiproliferative activities against cancer cell lines .
Synthesis Analysis
The synthesis of related benzamide compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by cyclization and chlorination steps . Similarly, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting a benzoyl chloride or benzoic acid with an amino alcohol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and further validated by X-ray crystallography . The crystal structure provides insights into the molecular geometry, bond lengths, and angles, which can be compared with computational models obtained through density functional theory (DFT) . The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic properties of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including C-H bond functionalization, which is facilitated by the presence of directing groups in the molecule . The reactivity of these compounds can be influenced by the electronic properties of the substituents, such as methoxy groups, which can either donate or withdraw electron density from the aromatic ring, affecting the molecule's overall reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and other substituents can affect these properties by altering intermolecular interactions, such as hydrogen bonding and pi-pi stacking . The biological activity of these compounds, such as their antiproliferative effects against cancer cell lines, is also a critical aspect of their chemical properties .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- A study on the synthesis of derivatives incorporating the thiazole ring, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, revealed their potential as therapeutic agents for microbial diseases due to their significant antibacterial and antifungal activities (Desai, Rajpara, & Joshi, 2013).
Radiopharmaceutical Development
- Research on [11C]L-159,884, a nonpeptide angiotensin II antagonist, involved the synthesis of analogs such as [11C] N-[[4'[(2-ethyl-5,7-dimethyl-3H- imidazo[4,5-b]pyridin-3-yl) methyl] [1,1'-biphenyl]-2-yl] sulfonyl]-4-methoxybenzamide. This compound was significant in imaging AT1 receptors, showcasing the compound's utility in developing radiopharmaceuticals (Hamill et al., 1996).
Anticancer Applications
- A benzofuran derivative study, including compounds like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, highlighted their selective cytotoxicity against cancer cell lines. These findings point towards the potential use of related compounds in cancer treatment (Hayakawa et al., 2004).
Chemical Synthesis and Process Development
- In the context of hyperproliferative and inflammatory disorders, a large-scale synthesis study for a related compound, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was conducted. This study is relevant for the development of manufacturing processes for pharmaceuticals (Kucerovy et al., 1997).
Sigma-2 Receptor Probing
- A study on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) and its analogs highlighted their application in probing sigma-2 receptors, which is crucial for understanding various neurological and psychiatric disorders (Xu et al., 2005).
Propiedades
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-14-20(11-12-23-21(25)15-5-8-17(26-2)9-6-15)29-22(24-14)16-7-10-18(27-3)19(13-16)28-4/h5-10,13H,11-12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBOJFUNIMUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)





![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)
![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)
![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)
![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)